![molecular formula C27H27N3O2 B2528452 1-(m-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847161-22-2](/img/structure/B2528452.png)
1-(m-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
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Description
The compound “1-(m-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one” is a complex organic molecule that contains several functional groups. It has a pyrrolidin-2-one group, a benzo[d]imidazol-2-yl group, and an o-tolyloxy group . Each of these groups contributes to the overall properties of the compound.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The o-tolyl group is derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 2-position .Scientific Research Applications
Synthesis of Antiviral Drugs
Biaryl compounds, which include this compound, are an important class of aromatic compounds used for the synthesis of antiviral drugs .
Synthesis of Antihypertensive Drugs
This compound is a key starting material for the synthesis of antihypertensive drugs. Specifically, o-Tolyl benzonitrile (OTBN), a derivative of this compound, is the common building block for the synthesis of the sartan series of drug molecules (Angiotensin receptor blockers - ARBs), such as candesartan, irbesartan, losartan, tasosartan, and valsartan .
Synthesis of Antifungal Drugs
Similar to its use in antiviral drugs, this compound is also used in the synthesis of antifungal drugs .
Use in Organometallic Catalysts
This compound is used in organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans .
Inhibition and Passivation of Defects in Quasi-Two-Dimensional Perovskites
An organic molecule, 1-(o-tolyl) biguanide, is used to simultaneously inhibit and passivate defects of quasi-two-dimensional perovskites via in situ synchronous crystallization. This molecule not only prevents surface bromine vacancies from forming through hydrogen bonding with the bromine of intermediaries but also passivates surface defects through its interaction with uncoordinated Pb .
Improvement of Electroluminescence Efficiency and Stability
The use of this compound in precursor engineering induced high-efficiency electroluminescence of quasi-two-dimensional perovskites. This has led to a significant reduction in the trap density of quasi-two-dimensional perovskite films, an improvement in the emission efficiency of the film, and consequently, an increase in the operational stability of the corresponding LED .
properties
IUPAC Name |
4-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2/c1-19-8-7-10-22(16-19)30-18-21(17-26(30)31)27-28-23-11-4-5-12-24(23)29(27)14-15-32-25-13-6-3-9-20(25)2/h3-13,16,21H,14-15,17-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFTUNQQJHZKBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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